molecular formula C8H10O4 B1366932 Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate CAS No. 3511-34-0

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B1366932
CAS No.: 3511-34-0
M. Wt: 170.16 g/mol
InChI Key: DLCRRDMHCZRVPB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS: 3511-34-0) is a dihydrofuran carboxylate derivative with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol. It is characterized by a methyl substituent at position 2 of the dihydrofuran ring and an ethoxycarbonyl group at position 2. The compound exists as an oil at room temperature and is commercially available for research purposes . Its safety profile includes hazard statements for skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating precautions during handling .

Properties

IUPAC Name

ethyl 2-methyl-4-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCRRDMHCZRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485194
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3511-34-0
Record name ST51035772
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction typically involves the use of p-toluenesulfonic acid as a catalyst .

Industrial Production Methods

In industrial settings, the compound can be produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by increasing intracellular calcium levels and reactive oxygen species, leading to mitochondrial membrane potential changes and activation of caspase-3 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological activity and applications of dihydrofuran carboxylates are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate 2-methyl Limited bioactivity data; primarily used as a synthetic intermediate.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) 2-anilino Anti-leukemic activity (HL-60 cells); induces apoptosis via caspase-3/Bax pathways. IC₅₀: ~20 µM.
JOT01007 (Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-...) 2-(p-chlorobenzyl-anilino) Pro-apoptotic in CaSki cervical cancer cells; mitochondrial pathway activation.
CW-33 (Ethyl 2-(3',5'-dimethylanilino)-4-oxo-...) 2-(3',5'-dimethylanilino) Antiviral activity against Japanese encephalitis virus (IC₅₀: 12.7–38.5 µM).
Ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate 4-amino, 5,5-dimethyl Structural analog with unknown bioactivity; used in synthetic chemistry.
Key Observations:
  • Substituent Impact: The 2-position substituent dictates bioactivity. For example: Anilino derivatives (e.g., Compound 131) exhibit potent anti-cancer activity due to interactions with apoptotic pathways . Dimethylanilino groups (e.g., CW-33) confer antiviral properties via NS2B-NS3 protease inhibition .

Biological Activity

Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10O4
  • Molecular Weight : 170.16 g/mol
  • Structure : The compound features a dihydrofuran ring with a carboxylate and oxo group, categorizing it within the furan derivatives.

Target Proteins and Pathways

This compound primarily targets proteins involved in the apoptosis pathway:

  • Caspase-3 : An essential enzyme in the apoptosis process that this compound activates.
  • Bax : A pro-apoptotic protein that is upregulated.
  • Bcl-2 : An anti-apoptotic protein that is downregulated.

Biochemical Pathways

The compound induces apoptosis through several biochemical pathways:

  • Intracellular Calcium Increase : It leads to elevated intracellular calcium levels.
  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS levels, which are critical for triggering apoptosis.
  • Mitochondrial Membrane Potential Alteration : Changes in mitochondrial potential are observed, facilitating the apoptotic process.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties:

  • Cell Proliferation Inhibition : The compound has been shown to reduce cell proliferation in various cancer cell lines, particularly human promyelocytic leukemia HL-60 cells.

Case Studies

  • HL-60 Cell Line Study :
    • Concentration-dependent effects were noted where treatment with the compound resulted in a significant reduction in cell viability.
    • At a concentration of 23.5 µM, the compound induced apoptosis characterized by increased caspase-3 activity and elevated Bax levels while decreasing Bcl-2 expression .
  • Comparative Analysis with Analog Compounds :
    • In studies involving analogs like Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (compound 131), similar apoptotic effects were observed across various cancer types including cervical cancer CaSki cells and mouse leukemia WEHI-3 cells .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound can be effectively absorbed and distributed within biological systems to reach target sites for action. Its stability at ambient temperatures further supports its potential for therapeutic applications.

Summary Table of Biological Activity

Compound Name Molecular Formula Key Features Biological Activity
This compoundC8H10O4Dihydrofuran ring with carboxylateInduces apoptosis in HL-60 cells
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylateC12H13N1O4Contains an aniline moietyExhibits anti-leukemic activity
Ethyl 2-(phenylamino)-4-oxo-4,5-dihydrofuran-3-carboxylateC15H15N1O4Phenylamino substitutionPotential for broader biological activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate with high purity?

  • Methodology : Multi-step organic synthesis typically involves cyclization of precursors (e.g., bromopyruvate derivatives) under controlled alkaline conditions. Key steps include:

  • Bromination of intermediates followed by esterification (e.g., ethyl bromopyruvate with resorcinol derivatives).
  • Optimization of reaction parameters (temperature: 60–80°C, pH 8–10, 12–24 hr reaction time) to achieve yields >70% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

Q. How is structural confirmation of this compound achieved post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C2, ester at C3) .
  • IR : Peaks at 1720–1740 cm1^{-1} (C=O stretching for ester and ketone groups) .
  • X-ray Crystallography : SHELX software suite refines bond lengths/angles (e.g., O2–C1–C4 dihedral angle: -0.021(2)°) .

Q. What preliminary biological assays are used to screen this compound for bioactivity?

  • In vitro Screening :

  • Cytotoxicity assays (MTT/WST-1) in cancer cell lines (e.g., IC50_{50} values in HL-60 leukemia or Ca Ski cervical cancer cells) .
  • Apoptosis detection via Annexin V/PI staining and caspase-3/9 activation assays .

Advanced Research Questions

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Pathways :

  • Mitochondrial Apoptosis : Upregulation of pro-apoptotic Bax, downregulation of Bcl-2, and cytochrome c release in cervical cancer models .
  • NF-κB Inhibition : Suppression of nuclear translocation, reducing MMP-9 expression and cell invasion .
    • Experimental Validation :
  • Western blotting for apoptotic markers .
  • Electrophoretic mobility shift assay (EMSA) for NF-κB DNA binding .

Q. How do computational methods enhance the understanding of this compound’s reactivity and target interactions?

  • Computational Tools :

  • Density Functional Theory (DFT) : Predicts electrophilic reactivity at C4 (ketone) and nucleophilic sites at C5 (dihydrofuran ring) .
  • Molecular Docking : Models interactions with biological targets (e.g., caspase-3, binding energy ≈ -8.2 kcal/mol) .
    • Validation : Correlation of computational binding affinities with experimental IC50_{50} data .

Q. What advanced spectroscopic techniques resolve contradictions in structural or mechanistic data?

  • Strategies :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in dihydrofuran derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C8 _8H10 _{10}O4 _4, [M+H]+^+ m/z 171.0657) .
  • Single-Crystal XRD : Identifies intramolecular hydrogen bonds (N–H⋯O, 2.89 Å) stabilizing the dihydrofuran ring .

Methodological Notes

  • Crystallography : Use SHELXL (v2018/3) for refinement; anisotropic displacement parameters refine disorder in substituents .
  • Synthesis Optimization : Employ design of experiments (DoE) to screen reaction variables (e.g., solvent polarity, catalyst loading) .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Reactant of Route 2
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate

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